molecular formula C14H22O2 B11705909 1,2-Dibutoxybenzene CAS No. 20367-35-5

1,2-Dibutoxybenzene

Cat. No.: B11705909
CAS No.: 20367-35-5
M. Wt: 222.32 g/mol
InChI Key: GHKFGRVGAQYZNT-UHFFFAOYSA-N
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Description

1,2-Dibutoxybenzene: is an organic compound with the molecular formula C14H22O2 . It is a derivative of benzene, where two hydrogen atoms are replaced by butoxy groups at the 1 and 2 positions. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibutoxybenzene can be synthesized through the alkoxylation of 1,2-dihydroxybenzene. The process involves the reaction of 1,2-dihydroxybenzene with bromobutane in the presence of an alkali solution. The reaction is carried out in an inert gas atmosphere at a temperature of 95-100°C. The reaction mass is then exposed to mixing for 5 hours at 105°C, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves vacuum distillation to extract the compound with high purity. The final product is purified by processing with an alkaline water-methanol solution, followed by washing and drying .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibutoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the electron-donating nature of the butoxy groups, the compound readily undergoes electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for bromination or nitration reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed:

    Bromination: 4-bromo-1,2-dibutoxybenzene.

    Nitration: 4-nitro-1,2-dibutoxybenzene.

    Oxidation: 1,2-dibutoxybenzoquinone.

Scientific Research Applications

1,2-Dibutoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dibutoxybenzene involves its interaction with various molecular targets. The butoxy groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles. This reactivity is exploited in various synthetic applications to form new compounds with desired properties .

Comparison with Similar Compounds

Uniqueness: 1,2-Dibutoxybenzene is unique due to the specific positioning of the butoxy groups, which influences its chemical reactivity and physical properties. This positioning makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

Properties

CAS No.

20367-35-5

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

1,2-dibutoxybenzene

InChI

InChI=1S/C14H22O2/c1-3-5-11-15-13-9-7-8-10-14(13)16-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3

InChI Key

GHKFGRVGAQYZNT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1OCCCC

Origin of Product

United States

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